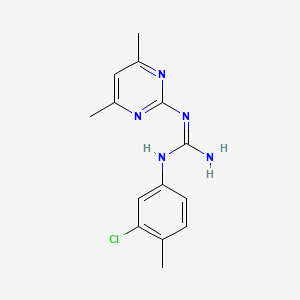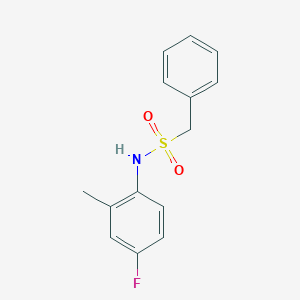
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as CL316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes.
作用機序
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the hydrolysis of triglycerides and the release of free fatty acids. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine also stimulates the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, which promotes thermogenesis and energy expenditure.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose homeostasis, and enhanced lipolysis. It has also been shown to increase the expression of genes involved in thermogenesis and mitochondrial biogenesis. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to improve insulin sensitivity in animal models of obesity and diabetes, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its high selectivity for β3-adrenergic receptors, which allows for the specific activation of this receptor subtype. However, N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a relatively short half-life and can rapidly degrade in vivo, which can limit its effectiveness in certain experiments. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in humans is limited by its potential to cause tachycardia and other cardiovascular side effects.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and its potential therapeutic applications. One area of research is the development of more stable and potent β3-adrenergic receptor agonists, which could have improved efficacy and safety profiles. Another area of research is the investigation of the role of β3-adrenergic receptors in metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the potential use of β3-adrenergic receptor agonists in combination with other drugs, such as glucagon-like peptide-1 (GLP-1) agonists, could have synergistic effects on metabolic function and provide new treatment options for metabolic disorders.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, including the condensation of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinylamine to form the corresponding urea, followed by the reaction with guanidine hydrochloride to yield the final product. The purity and yield of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be improved by modifying the reaction conditions, such as the choice of solvents and reaction temperature.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to investigate the physiological and pharmacological functions of β3-adrenergic receptors. It has been shown to increase energy expenditure and improve glucose homeostasis in animal models of obesity and diabetes. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been used to study the role of β3-adrenergic receptors in thermogenesis, lipolysis, and insulin sensitivity.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-4-5-11(7-12(8)15)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPUYFMPDLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)

![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)

![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5403188.png)
![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)
![4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B5403203.png)